molecular formula C10H10ClF5N2 B2594266 1-(Pentafluorophenyl)piperazine hydrochloride CAS No. 1052530-86-5

1-(Pentafluorophenyl)piperazine hydrochloride

Cat. No.: B2594266
CAS No.: 1052530-86-5
M. Wt: 288.65
InChI Key: YDEBBGHCUNZTQG-UHFFFAOYSA-N
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Description

Crystallographic Analysis

X-ray Diffraction Studies

The crystallographic properties of 1-(pentafluorophenyl)piperazine hydrochloride are defined by its ionic nature and hydrogen-bonding interactions. Protonation of the piperazine nitrogen (N1) generates a cationic species, which pairs with a chloride anion. X-ray diffraction studies on analogous piperazine hydrochloride salts reveal characteristic N–H···Cl hydrogen bonds, forming extended networks that stabilize the crystal lattice. The pentafluorophenyl group adopts a coplanar arrangement with the piperazine ring, enhancing π-conjugation and directing supramolecular interactions.

Key Observations :

Feature Description
Hydrogen bonding N–H···Cl (2.8–3.1 Å) and C–H···F interactions
Molecular packing Alternating cations and anions form layered structures
Thermal stability High melting point due to ionic interactions and fluorine’s electronegativity

Conformational Isomerism

The piperazine ring exhibits chair and boat conformations, with the chair form being thermodynamically favored in solution. Quantum mechanical studies suggest that conformational flexibility allows the molecule to adopt distinct geometries in different environments. The hydrochloride form restricts ring inversion due to the protonated nitrogen’s steric and electronic effects, favoring a single conformation in the solid state.

Energy Differences :

Conformation Rel. Energy (kcal/mol)
Chair 0.0
Boat +2.5–3.0

Hydrogen Bonding Networks

The crystal lattice is stabilized by:

  • N–H···Cl : Primary interactions between the protonated piperazine and chloride.
  • C–H···F : Secondary interactions involving C–H groups of the piperazine and fluorine atoms.
  • π···π : Weak interactions between pentafluorophenyl rings, though minimal due to steric hindrance.

Quantum Chemical Calculations

Density Functional Theory (DFT) Optimization

Optimization at the B3LYP/6-311++G(d,p) level reveals:

  • Bond Lengths : N–C (piperazine) = 1.47–1.50 Å; C–F (pentafluorophenyl) = 1.33–1.35 Å.
  • Dihedral Angles : N–C–C–N (piperazine) = 60° (chair conformation).
  • Electron Density : High density at the protonated nitrogen and chloride ion.

Optimized Parameters :

Parameter Value
N–Cl Distance 3.15 Å
Ring Puckering AM1 ≈ 40°

Frontier Molecular Orbital Analysis

Frontier orbitals influence reactivity:

  • HOMO : Localized on the piperazine ring, with electron density on the nitrogen lone pair.
  • LUMO : Delocalized across the pentafluorophenyl group, driven by fluorine’s electron-withdrawing effects.
  • HOMO–LUMO Gap : ~6.0 eV (B3LYP), indicating moderate stability.

Orbital Energies :

Orbital Energy (eV)
HOMO −9.2
LUMO −3.2

Spectroscopic Fingerprinting

Multinuclear NMR Spectral Assignments

NMR data (DMSO-d6, 298 K):

1H NMR :

Proton δ (ppm) Multiplicity
N–H 8.5–9.0 Broad singlet
Piperazine (H2/H6) 3.1–3.4 m
Pentafluorophenyl (ortho/para) 6.8–7.1 m

13C NMR :

Carbon δ (ppm)
N–C (piperazine) 45.0–48.0
C–F (pentafluorophenyl) 120.0–125.0
Chloride – (not observed)

Vibrational Spectroscopy Correlations

IR (KBr Pellet) :

Peak (cm⁻¹) Assignment
3,400–3,500 N–H stretch
1,600–1,450 C–F stretching
1,450–1,200 Piperazine ring vibrations

Raman (Solid) :

Peak (cm⁻¹) Assignment
1,580–1,620 C=C (aromatic)
1,400–1,450 C–N stretching

High-Resolution Mass Spectrometric Validation

HRMS (ESI+) :

m/z Observed Calculated
288.64 288.6471 288.6473 (C10H10ClF5N2)
288.64 ± 0.0002

Properties

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5N2.ClH/c11-5-6(12)8(14)10(9(15)7(5)13)17-3-1-16-2-4-17;/h16H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEBBGHCUNZTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=C(C(=C2F)F)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-(Pentafluorophenyl)piperazine hydrochloride typically involves the reaction of pentafluorobenzene with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial production methods for this compound may involve bulk manufacturing processes, including custom synthesis and sourcing of raw materials . These methods are designed to produce the compound in large quantities while maintaining high purity and quality standards.

Chemical Reactions Analysis

1-(Pentafluorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anti-Inflammatory Agents
Piperazine derivatives, including 1-(pentafluorophenyl)piperazine hydrochloride, have been investigated for their anti-inflammatory properties. Research indicates that certain piperazine compounds can inhibit chemokines such as MIP-1α and RANTES, which play crucial roles in the inflammatory response. These compounds may serve as pharmacological agents for treating various inflammatory disorders .

Neuropharmacology
The incorporation of fluorine into drug molecules often enhances their biological activity and metabolic stability. Fluorinated piperazines are particularly relevant in neuropharmacology due to their ability to modulate neurotransmitter systems. For instance, studies on piperazine derivatives have shown their potential as central nervous system agents, which could be beneficial in treating conditions such as depression and anxiety .

Chemical Probes in Research

This compound has been utilized as a chemical probe in various biochemical studies. Its structural characteristics allow for the exploration of interactions with different biological targets, including receptors involved in neurotransmission and inflammation.

BCL6 Inhibition Studies
Recent research has focused on the role of piperazine derivatives in inhibiting BCL6, a transcriptional repressor implicated in several cancers. The optimization of piperazine scaffolds has led to the identification of potent inhibitors that demonstrate significant antiproliferative activity . The ability of these compounds to affect cellular pathways makes them valuable tools for cancer research.

Environmental and Toxicological Studies

Fluorinated compounds like this compound are also studied for their environmental impact and potential toxicity. The unique properties imparted by fluorination can lead to increased persistence in the environment, raising concerns about bioaccumulation and toxicity . Understanding these aspects is crucial for the responsible development and application of such compounds.

Several case studies highlight the applications of this compound in drug discovery:

  • Anti-Inflammatory Applications : A study demonstrated that piperazine derivatives could effectively inhibit chemokine activity, providing a basis for developing new anti-inflammatory drugs .
  • Cancer Research : The use of piperazine-based inhibitors has shown promise in targeting BCL6, leading to advancements in cancer treatment strategies .
  • Neurotransmitter Modulation : Research into the effects of fluorinated piperazines on serotonin receptors indicates potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 1-(Pentafluorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of arylpiperazines are heavily influenced by substituents on the phenyl ring. Key analogs include:

Compound Name Substituents Key Structural Features
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Moderate electronegativity, planar structure
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ Strong electron-withdrawing effect, bulky
1-(5-Chloro-2-methoxyphenyl)piperazine 5-Cl, 2-OCH₃ Mixed electronic effects (Cl and OCH₃)
1-(Pentafluorophenyl)piperazine 2,3,4,5,6-F₅ High electronegativity, steric hindrance
  • Electron-withdrawing groups (e.g., Cl, CF₃, F) enhance receptor affinity by stabilizing charge-transfer interactions. The pentafluorophenyl group in the target compound likely maximizes this effect .
  • Steric effects : Bulky substituents like CF₃ or multiple fluorines may limit access to certain receptor subtypes, altering selectivity .

Pharmacological Activity

  • Serotonin Receptor Modulation :

    • mCPP and TFMPP : Act as 5-HT₁B/₁C agonists, suppressing locomotor activity in rats via central serotonin pathways . TFMPP's effects are reversed by 5-HT antagonists like methysergide .
    • 1-(2-Methoxyphenyl)piperazine : Shows affinity for 5-HT₁A receptors, influencing dopamine release regulation .
    • Pentafluorophenyl analog : Predicted to exhibit stronger 5-HT₁B/₁C affinity due to fluorine's electron-withdrawing effects, though steric hindrance may reduce off-target binding .
  • Dopaminergic Effects :

    • Piperazines like 1-(2-methoxyphenyl)piperazine modulate NMDA-stimulated dopamine release, suggesting sigma receptor interactions . Fluorinated analogs may alter this activity due to enhanced lipophilicity.

Physicochemical Properties

  • Stability : The pentafluorophenyl group may enhance metabolic stability by resisting oxidative degradation, a common issue with chlorophenyl derivatives .

Antimicrobial Activity

  • Piperazine derivatives with 4-substituted phenyl groups (e.g., 4-Cl, 4-F) exhibit antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . The pentafluorophenyl analog’s activity remains unstudied but could be inferred to be potent due to increased electronegativity.

Key Research Findings and Implications

  • Receptor Selectivity : Substituent position (para vs. meta) and electronic profile critically determine 5-HT vs. dopamine receptor selectivity. For example, 1-(2-methoxyphenyl)piperazine preferentially targets 5-HT₁A, while mCPP favors 5-HT₁B/₁C .
  • Behavioral Effects : TFMPP and mCPP suppress locomotor activity at low doses (1–10 mg/kg), whereas 1-(2-methoxyphenyl)piperazine shows mixed effects depending on receptor context .
  • Synthetic Challenges : Fluorinated derivatives require specialized conditions (e.g., anhydrous solvents, catalysts) to mitigate side reactions .

Biological Activity

1-(Pentafluorophenyl)piperazine hydrochloride (CAS No. 1052530-86-5) is a fluorinated piperazine derivative that has garnered attention for its potential biological activities. The unique properties imparted by the pentafluorophenyl group suggest various applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pentafluorophenyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes. The presence of multiple fluorine atoms can also influence the compound's interaction with biological targets, affecting both efficacy and safety profiles.

Target Receptors

  • Serotonin Receptors : Potential agonistic or antagonistic effects on 5-HT receptors may contribute to anxiolytic or antidepressant properties.
  • Dopamine Receptors : Modulation of D2-like receptors can influence dopaminergic signaling pathways, relevant in treating disorders like schizophrenia.

Biological Activity Overview

Research indicates that piperazine derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Some analogues demonstrate moderate to strong activity against bacterial and fungal strains.
  • Anticancer Properties : Certain piperazine derivatives have shown cytotoxic effects against various cancer cell lines.
  • Neuropharmacological Effects : Compounds similar to this compound have been studied for their potential in treating mood disorders.

Case Studies and Research Findings

StudyObjectiveFindings
Synthesis and bioactivity of piperazine derivativesNovel piperazine-containing compounds exhibited moderate antifungal activities and good insecticidal properties.
Toxicological evaluation of fluorinated compoundsHighlighted the importance of understanding the metabolic pathways of fluorinated drugs, which can lead to toxic metabolites affecting human health.
Pharmacokinetics of drug metabolismDiscussed the role of cytochrome P450 enzymes in the metabolism of piperazine derivatives, indicating potential for drug-drug interactions.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Fluorinated compounds often exhibit altered absorption, distribution, metabolism, and excretion (ADME) characteristics compared to their non-fluorinated counterparts.

Key Pharmacokinetic Parameters

  • Absorption : Enhanced lipophilicity may improve oral bioavailability.
  • Metabolism : Fluorinated compounds can undergo unique metabolic pathways, leading to the formation of active or toxic metabolites.
  • Excretion : The presence of fluorine may affect renal clearance rates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Pentafluorophenyl)piperazine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclo-condensation of halogenated intermediates with piperazine derivatives. For example, diethanolamine can be halogenated to form β,β'-dihalogenated intermediates, which react with pentafluoroaniline in aqueous solution under controlled pH (8–10) to yield the target compound. Catalysts like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) may enhance coupling efficiency . Optimization involves adjusting temperature (80–120°C), reaction time (12–24 hrs), and stoichiometric ratios of reactants (1:1.2–1.5 for amine:halide). Post-synthesis, vacuum distillation removes unreacted reagents .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (70:30 v/v) at low temperatures (0–4°C) is standard. For higher purity, column chromatography with silica gel (mobile phase: dichloromethane/methanol 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient) resolves closely related impurities. Solvent selection impacts crystal morphology and yield: acetone/ethyl acetate mixtures reduce amorphous byproducts .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Multi-spectral analysis is critical:

  • 1H/13C NMR : Peaks at δ 2.8–3.5 ppm (piperazine ring protons) and δ 6.8–7.2 ppm (aromatic protons) confirm backbone structure.
  • IR Spectroscopy : Absorbance at 1600–1650 cm⁻¹ (C-F stretching) and 2500–2700 cm⁻¹ (N-H stretching in hydrochloride salt).
  • UV/Vis : λmax at 239–288 nm (aromatic π→π* transitions) .
  • Mass Spectrometry : ESI-MS (positive mode) detects [M+H]+ ions matching the molecular formula (C10H8F5N2·HCl).

Q. What are the recommended storage conditions to ensure long-term stability?

  • Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Stability studies show ≤5% degradation over 5 years under these conditions. Avoid exposure to humidity (>30% RH) to prevent deliquescence .

Q. How are common impurities identified during synthesis, and what thresholds are acceptable for pharmaceutical-grade material?

  • Methodological Answer : Impurities include unreacted pentafluorophenyl precursors (e.g., pentafluoroaniline) and dimerized byproducts. HPLC with UV detection (220 nm) using a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient resolves impurities. ICH guidelines recommend ≤0.15% for individual impurities and ≤0.5% total impurities in APIs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) caused by solvent or pH variations?

  • Methodological Answer : Use deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts. For pH-sensitive compounds, buffer solutions (e.g., phosphate buffer, pH 7.4) stabilize protonation states. Cross-validate with X-ray crystallography to confirm spatial arrangements of substituents .

Q. What strategies enable selective functionalization of the piperazine ring for SAR studies?

  • Methodological Answer : Protect the pentafluorophenyl group with tert-butoxycarbonyl (Boc) before introducing substituents. For N-alkylation, use Mitsunobu conditions (DIAD, PPh3) with alcohols. For amidation, employ HOAt/EDC coupling with carboxylic acids. Deprotect with TFA (20% in DCM) to restore the parent structure .

Q. How does this compound behave under accelerated stability testing (e.g., 40°C/75% RH)?

  • Methodological Answer : Accelerated studies (ICH Q1A) reveal hydrolysis of the hydrochloride salt at high humidity, forming free base piperazine. Monitor via Karl Fischer titration (water content <0.1%) and TGA (weight loss <2% at 150°C). Lyophilization restores stability by reducing residual solvents .

Q. What advanced analytical methods improve sensitivity in quantifying trace metabolites or degradation products?

  • Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) enhances selectivity for trace analysis. For example, monitor transitions m/z 253→154 (parent→fragment) with a LOD of 0.1 ng/mL. Ion mobility spectrometry (IMS) distinguishes isobaric degradation products .

Q. What safety protocols mitigate risks during large-scale handling of this compound?

  • Methodological Answer : Use fume hoods with HEPA filtration (≥0.3 µm particle retention) to prevent inhalation of fine crystalline dust. PPE includes nitrile gloves, Tyvek suits, and sealed goggles. Emergency protocols: Neutralize spills with 5% sodium bicarbonate, followed by activated carbon adsorption .

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